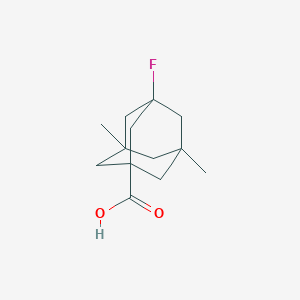

3-Fluoro-5,7-dimethyladamantane-1-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

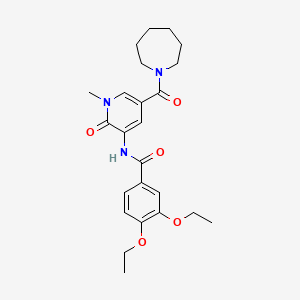

3-Fluoro-5,7-dimethyladamantane-1-carboxylic acid is a fluorinated derivative of adamantane, characterized by its unique structural features which influence its chemical and physical properties. The presence of fluorine and methyl groups on the adamantane framework significantly alters the molecule's reactivity and interaction capabilities.

Synthesis Analysis

The synthesis of fluorinated adamantane derivatives often involves multi-step organic reactions, including fluorination, methylation, and carboxylation processes. While specific synthesis pathways for 3-Fluoro-5,7-dimethyladamantane-1-carboxylic acid are not detailed in the available literature, analogous compounds, such as fluorinated cyclopentane and cyclopropane carboxylic acids, have been synthesized through methods like direct fluorination, nucleophilic substitution, and carboxylation reactions (Sloan & Kirk, 1997).

Wissenschaftliche Forschungsanwendungen

Radiolabeling and Biological Evaluation

3-Fluoro-5,7-dimethyladamantane-1-carboxylic acid and related compounds have been explored in the field of radiolabeling for PET imaging agents. For example, the synthesis, radiolabeling, and biological evaluation of various stereo-isomers of fluoro-cyclopentane carboxylic acids have been conducted. These compounds, after being radiolabeled, have shown promise in tumor imaging in gliosarcoma and prostate carcinoma models, highlighting their potential in medical diagnostics and cancer research (Pickel et al., 2021).

Synthesis and Chemical Reactions

The synthesis of various fluorinated carboxylic acids, including those similar to 3-Fluoro-5,7-dimethyladamantane-1-carboxylic acid, has been a significant area of research. For instance, the synthesis of mono- and difluoronaphthoic acids, which are structurally related, has been described, showcasing the diverse chemical reactions and synthetic pathways available for such compounds (Tagat et al., 2002).

Synthesis of Functionalized Adamantanes

Research on the synthesis of functionalized adamantanes from fluoroadamantanes has been conducted. This includes the selective introduction of various functional groups to the adamantane skeleton, demonstrating the versatility of these compounds in chemical synthesis and the potential for creating a wide range of derivatives with varied properties (Aoyama & Hara, 2009).

Fluorination of Heteroaromatic Carboxylic Acids

The fluorination of heteroaromatic carboxylic acids, including the generation of fluorinated dimer products, has been studied. This research is relevant to understanding the chemical properties and reactions of compounds like 3-Fluoro-5,7-dimethyladamantane-1-carboxylic acid, particularly in the context of synthesizing novel fluorinated compounds (Yuan et al., 2017).

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray . In case of inadequate ventilation, respiratory protection should be worn .

Wirkmechanismus

The presence of the carboxylic acid group (-COOH) suggests that it can participate in hydrogen bonding, which can influence its interaction with biological targets. The fluorine atom and the two methyl groups attached to the adamantane ring could potentially influence the compound’s lipophilicity and thus its ability to cross cell membranes .

Eigenschaften

IUPAC Name |

3-fluoro-5,7-dimethyladamantane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19FO2/c1-10-3-11(2)5-12(4-10,9(15)16)8-13(14,6-10)7-11/h3-8H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BICNDQGYOZXKPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3(CC(C1)(CC(C2)(C3)F)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-5,7-dimethyladamantane-1-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7,7-Dimethyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride](/img/structure/B2487279.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-butoxybenzamide hydrochloride](/img/structure/B2487280.png)

![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole](/img/structure/B2487285.png)

![N-(2,5-dimethoxyphenyl)-2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2487286.png)

![2-Methyl-4-(thian-4-yloxy)pyrazolo[1,5-a]pyrazine](/img/structure/B2487295.png)

![(E)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2487300.png)